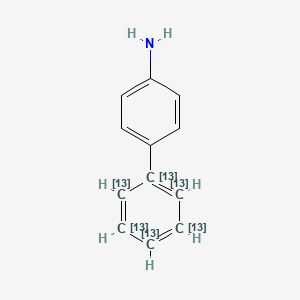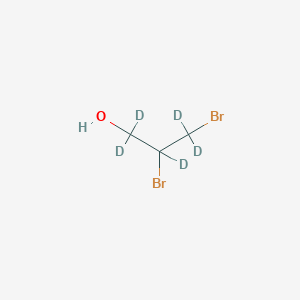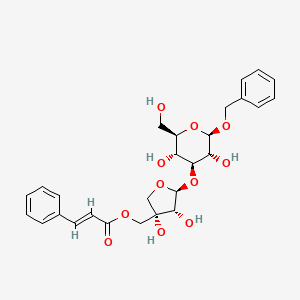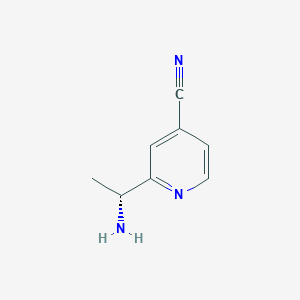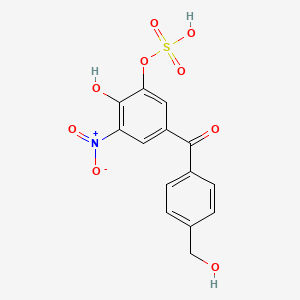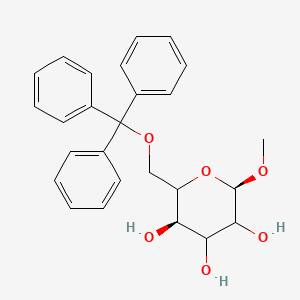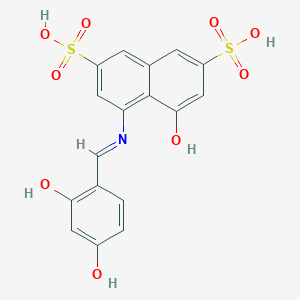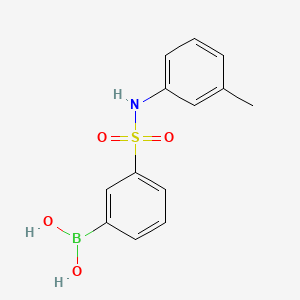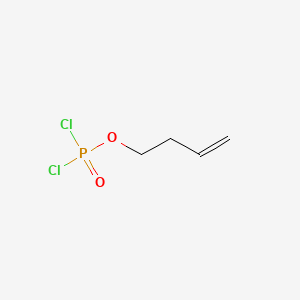
3-Butenyl Phosphorodichloridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butenyl Phosphorodichloridate is an organophosphorus compound characterized by the presence of a butenyl group attached to a phosphorodichloridate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenyl Phosphorodichloridate typically involves the reaction of butenyl alcohol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
CH2=CHCH2CH2OH+POCl3→CH2=CHCH2CH2P(O)Cl2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
3-Butenyl Phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bond in the butenyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol). These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.
Addition Reactions: Reagents such as hydrogen halides (e.g., HCl) or halogens (e.g., Br2) can be used to add across the double bond.
Major Products Formed
Substitution Reactions: Products include phosphoramidates, phosphorates, and phosphorothioates.
Addition Reactions: Products include halogenated butyl phosphorodichloridates.
科学的研究の応用
3-Butenyl Phosphorodichloridate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organophosphorus compounds.
Materials Science: It can be used in the preparation of phosphorus-containing polymers and materials with flame-retardant properties.
Biological Research: It may be used in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: It is used in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Butenyl Phosphorodichloridate involves its reactivity with nucleophiles and electrophiles. The phosphorodichloridate moiety is highly reactive towards nucleophiles, leading to the formation of various substituted products. The butenyl group can undergo addition reactions with electrophiles, resulting in the formation of halogenated derivatives.
類似化合物との比較
Similar Compounds
3-Butenyl Phosphorochloridate: Similar structure but with one chlorine atom replaced by a hydroxyl group.
3-Butenyl Phosphorothiochloridate: Similar structure but with one oxygen atom replaced by sulfur.
Uniqueness
3-Butenyl Phosphorodichloridate is unique due to its dual reactivity, allowing it to participate in both substitution and addition reactions. This versatility makes it a valuable intermediate in various chemical syntheses.
特性
分子式 |
C4H7Cl2O2P |
|---|---|
分子量 |
188.97 g/mol |
IUPAC名 |
4-dichlorophosphoryloxybut-1-ene |
InChI |
InChI=1S/C4H7Cl2O2P/c1-2-3-4-8-9(5,6)7/h2H,1,3-4H2 |
InChIキー |
WNJWJRGHDRRQPO-UHFFFAOYSA-N |
正規SMILES |
C=CCCOP(=O)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]ethyl]prop-2-enamide](/img/structure/B13443525.png)
